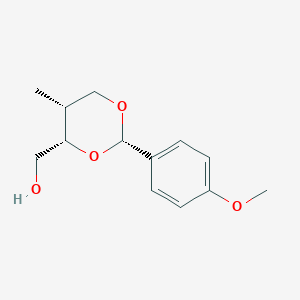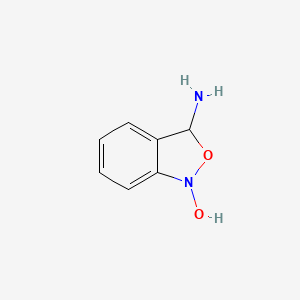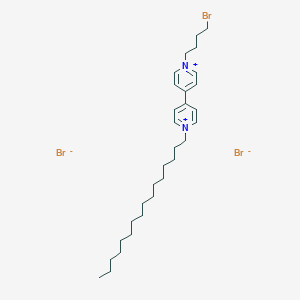
1-(4-Bromobutyl)-1'-hexadecyl-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is a quaternary ammonium compound with a bipyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with 1-bromohexadecane and 1,4-dibromobutane. The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The bipyridinium core can undergo redox reactions, where it can be reduced to form the corresponding bipyridine or oxidized to form higher oxidation states.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Redox reactions can be carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride in appropriate solvents.
Addition Reactions: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base or catalyst to facilitate the addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield the corresponding alcohol, while oxidation of the bipyridinium core can produce bipyridine N-oxide.
Scientific Research Applications
1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It may be explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: The compound can be used in the formulation of specialty chemicals, surfactants, and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide involves its interaction with biological membranes and ion channels. The long hexadecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting ion transport. The bipyridinium core can interact with various molecular targets, including proteins and nucleic acids, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobutyl)-2,2’-bipyridinium dibromide: Similar structure but with a different substitution pattern on the bipyridinium core.
1-(4-Bromobutyl)-1’-octadecyl-4,4’-bipyridin-1-ium dibromide: Similar structure but with a longer alkyl chain.
1-(4-Bromobutyl)-1’-dodecyl-4,4’-bipyridin-1-ium dibromide: Similar structure but with a shorter alkyl chain.
Uniqueness
1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is unique due to its specific combination of a bromobutyl group and a hexadecyl chain, which imparts distinct physicochemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
207742-51-6 |
|---|---|
Molecular Formula |
C30H49Br3N2 |
Molecular Weight |
677.4 g/mol |
IUPAC Name |
1-(4-bromobutyl)-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C30H49BrN2.2BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-32-25-18-29(19-26-32)30-20-27-33(28-21-30)24-17-15-22-31;;/h18-21,25-28H,2-17,22-24H2,1H3;2*1H/q+2;;/p-2 |
InChI Key |
QEDCBCAVHAQLLI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCBr.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)
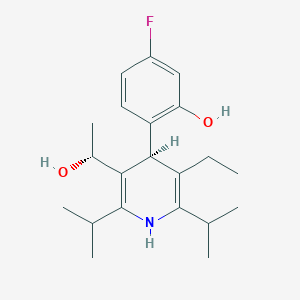
![2'-Phenylspiro[cyclopentane-1,1'-indene]](/img/structure/B12574422.png)
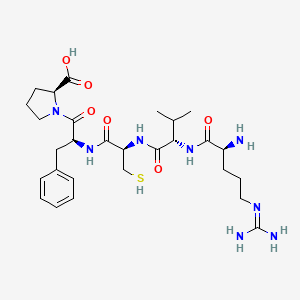
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
![1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole](/img/structure/B12574446.png)
![1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-](/img/structure/B12574451.png)
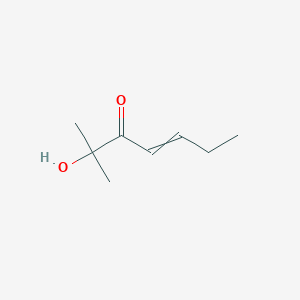
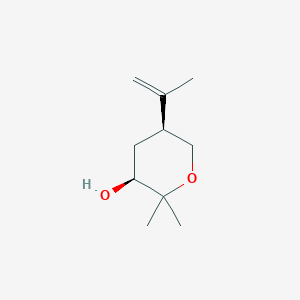

![Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-](/img/structure/B12574465.png)
